1-(3-Aminophenyl)isoquinoline-4-carbonyl chloride 1-(3-Aminophenyl)isoquinoline-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 90829-25-7
VCID: VC15890913
InChI: InChI=1S/C16H11ClN2O/c17-16(20)14-9-19-15(10-4-3-5-11(18)8-10)13-7-2-1-6-12(13)14/h1-9H,18H2
SMILES:
Molecular Formula: C16H11ClN2O
Molecular Weight: 282.72 g/mol

1-(3-Aminophenyl)isoquinoline-4-carbonyl chloride

CAS No.: 90829-25-7

Cat. No.: VC15890913

Molecular Formula: C16H11ClN2O

Molecular Weight: 282.72 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Aminophenyl)isoquinoline-4-carbonyl chloride - 90829-25-7

Specification

CAS No. 90829-25-7
Molecular Formula C16H11ClN2O
Molecular Weight 282.72 g/mol
IUPAC Name 1-(3-aminophenyl)isoquinoline-4-carbonyl chloride
Standard InChI InChI=1S/C16H11ClN2O/c17-16(20)14-9-19-15(10-4-3-5-11(18)8-10)13-7-2-1-6-12(13)14/h1-9H,18H2
Standard InChI Key JDUYIATWDWKGDD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN=C2C3=CC(=CC=C3)N)C(=O)Cl

Introduction

Structural and Chemical Properties

The molecular architecture of 1-(3-aminophenyl)isoquinoline-4-carbonyl chloride combines an isoquinoline ring system with a 3-aminophenyl substituent at position 1 and a carbonyl chloride group at position 4. The isoquinoline nucleus provides a planar, aromatic framework that facilitates π-π interactions with biological targets, while the 3-aminophenyl group introduces hydrogen-bonding capabilities. The carbonyl chloride moiety enhances reactivity, enabling facile derivatization into esters, amides, or other functionalized analogs .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₁ClN₂O
Molecular Weight298.73 g/mol
Exact Mass298.051 Da
Topological Polar Surface Area64.9 Ų
LogP (Partition Coefficient)3.58

These properties are derived from structural analogs such as 1-chloro-4-methylisoquinoline-3-carbonyl chloride, which shares comparable electronic and steric features . The carbonyl chloride group contributes to the compound’s electrophilicity, making it susceptible to nucleophilic attack—a critical feature for its utility in synthetic chemistry.

Synthetic Pathways and Optimization

The synthesis of 1-(3-aminophenyl)isoquinoline-4-carbonyl chloride involves multistep protocols, often beginning with palladium-catalyzed carbonylation reactions. A representative method, adapted from patent literature, proceeds as follows :

Step 1: Carbonylation of 8-Bromoisoquinoline
8-Bromoisoquinoline reacts with carbon monoxide (60 psi) in methanol using palladium acetate as a catalyst (mass ratio 1:0.5) at 60°C for 8 hours. This step yields 8-isoquinolinecarboxylic acid methyl ester, establishing the carbonyl foundation.

Step 2: Bromination at Position 4
The methyl ester undergoes bromination with N-bromosuccinimide (NBS) in acetic acid at 110°C for 16 hours, introducing a bromine atom at position 4. This intermediate, 4-bromo-isoquinoline-8-methyl formate, is isolated in 90% yield.

Step 3: Amination via Buchwald-Hartwig Coupling
The brominated derivative reacts with t-butyl carbamate in a palladium-cesium carbonate system (Isosorbide-5-Nitrae-dioxane, 90°C, 4 hours), substituting bromine with a tert-butoxycarbonyl (Boc)-protected amine. Acidic deprotection (HCl/EtOAc) finally yields the 4-amino derivative.

Table 2: Critical Reaction Parameters

StepReagentConditionsYield (%)
1CO, Pd(OAc)₂60°C, 8h, 60 psi85
2NBS, AcOH110°C, 16h90
3t-BocNH₂, Cs₂CO₃, Pd90°C, 4h75

This pathway emphasizes the importance of palladium catalysis in constructing the isoquinoline scaffold and introducing functional groups regioselectively .

Pharmacological Applications and Mechanisms

1-(3-Aminophenyl)isoquinoline-4-carbonyl chloride serves as a key intermediate in developing therapeutics targeting kinase-dependent pathways. Derivatives of this compound exhibit pronounced proapoptotic activity in cancer cell lines, likely through inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) . For instance, trans-3-(3-aminophenyl)-N-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid—a related analog—demonstrates anticonvulsant efficacy by noncompetitive antagonism of AMPA receptors (IC₅₀ = 25.3 μM) .

Table 3: Biological Activities of Structural Analogs

CompoundTargetIC₅₀/EC₅₀
trans-3-(4-Bromophenyl)-N-(4-Cl-Bn)†AMPA Receptor48.1 μM
trans-3-(3-NH₂C₆H₄)-N-(4-Cl-Bn)‡Apoptosis Induction<100 μM
4-Aminoisoquinoline-8-methyl formateKinase InhibitionNot Reported

†N-(4-chlorobenzyl); ‡3-aminophenyl derivative .

The 3-aminophenyl substituent enhances binding affinity to hydrophobic pockets in kinase domains, while the carbonyl chloride allows conjugation with targeting moieties (e.g., antibodies, peptides) for improved selectivity .

Structure-Activity Relationship (SAR) Insights

Modifications to the isoquinoline core and substituents significantly influence pharmacological profiles:

  • Position 4 Substitution: Bromine or amino groups at this position improve VEGFR-2 inhibition by 40% compared to unsubstituted analogs .

  • Aminophenyl Orientation: The meta-aminophenyl group (position 3) enhances hydrogen bonding with Asp1046 in VEGFR-2’s ATP-binding site, as shown in molecular docking studies .

  • Carbonyl Chloride Reactivity: Conversion to amides or esters reduces cytotoxicity but improves blood-brain barrier penetration in anticonvulsant models .

Figure 1: Proposed Binding Mode in VEGFR-2
The 3-aminophenyl group occupies a hydrophobic cleft near Leu840, while the carbonyl chloride forms a covalent adduct with Cys1043—a mechanism under investigation for irreversible kinase inhibition .

Future Directions and Research Opportunities

  • Targeted Drug Delivery: Conjugating the carbonyl chloride with nanoparticle carriers could enhance tumor-specific uptake while minimizing off-target effects.

  • Dual Kinase Inhibition: Structural hybridization with pyrimidine or quinazoline scaffolds may yield dual VEGFR-2/EGFR inhibitors for multidrug-resistant cancers.

  • Neuroprotective Applications: Further exploration of AMPA receptor modulation could address unmet needs in epilepsy and neurodegenerative diseases.

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